

A Technical Guide to Tallow Amine Grades for Research Applications

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Compound of Interest

Compound Name: Tallow amine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the different grades of **tallow amine** available for research purposes. **Tallow amines**, derived from animal fat, are a class of fatty amines with wide-ranging applications in industrial and research settings. Their utility stems from their amphipathic nature, possessing a long, hydrophobic alkyl chain and a hydrophilic amine headgroup. This structure allows them to function as surfactants, corrosion inhibitors, and intermediates in chemical synthesis. In the context of research, particularly in drug development and materials science, the choice of **tallow amine** grade is critical to ensure reproducibility and efficacy.

Data Presentation: Comparative Specifications of Tallow Amine Grades

The selection of an appropriate grade of **tallow amine** is contingent on the specific requirements of the research application. Purity, composition, and physical properties can vary significantly between grades. The following tables summarize the typical quantitative data for common grades of **tallow amine**.

Table 1: General Purpose and High-Purity **Tallow Amine** Grades

Parameter	Technical Grade Tallow Amine	Distilled Tallow Amine	Hydrogenated Tallow Amine
CAS Number	61790-33-8[1]	61790-33-8	61788-45-2[2][3]
Appearance	Pale yellow to brown viscous liquid/semi-solid[4]	Colorless to pale yellowish semi-solid[2]	White solid/flakes[1][3]
Primary Amine Content (%)	98 min[4]	98 min[2]	98 min[3]
Total Amine Value (mgKOH/g)	205-220[1]	Not specified	201-214[3]
Iodine Value (g I ₂ /100g)	38.0-55.0[1]	Not specified	3 max[3]
Moisture Content (%)	0.5 max[1]	Not specified	0.3 max[3]
Color (Gardner/APHA)	Not specified	1 max (Gardner @ 60°C)[1]	30 max (APHA)[3]
Melting/Freezing Point (°C)	35-45[5]	35-45[2]	38-55[3]

Table 2: Ethoxylated **Tallow Amine** Grades

Ethoxylated **tallow amines** are non-ionic surfactants created by reacting **tallow amine** with ethylene oxide (EO). The number of EO units can be varied to achieve different hydrophilic-lipophilic balance (HLB) values, affecting their solubility and emulsifying properties.

Parameter	Tallow Amine + 2EO	Tallow Amine + 10EO	Tallow Amine + 15EO
CAS Number	61791-26-2[6]	61791-26-2[7]	61791-26-2[8]
Appearance	Yellowish to light brownish paste[6]	Not specified	Clear yellow to amber liquid[8]
Active Substance (%)	~100[6]	Not specified	Not specified
pH (1% aqueous solution)	9-11[6]	Not specified	9-10.5 (1% in IPA:water)[8]
Density (g/cm ³)	0.89 @ 50°C[6]	Not specified	1.023 @ 25°C[8]
Viscosity (cSt or mPas)	~35 mPas @ 50°C[6]	Not specified	91.2 cSt @ 40°C[8]
Pour/Melting Point (°C)	~25[6]	Not specified	-7 to -2[8]
Solubility in Water	Turbid (1%)[6]	Not specified	Soluble[8]
Alkali Value (mg KOH/g)	158-166[6]	Not specified	Not specified

Experimental Protocols

This section details methodologies for key research applications of **tallow amines**.

Protocol 1: Preparation of Tallow Amine-Modified Nanoparticles for Drug Delivery

This protocol describes a general method for surface modification of pre-formed nanoparticles with **tallow amine** to impart a positive surface charge, which can enhance interaction with negatively charged cell membranes.

Materials:

- Pre-formed nanoparticles (e.g., PLGA, silica, liposomes)

- Distilled or hydrogenated **tallow amine**
- Ethanol or other suitable organic solvent
- Deionized water
- Phosphate-buffered saline (PBS)
- Magnetic stirrer
- Probe sonicator or bath sonicator
- Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

Methodology:

- **Tallow Amine** Solution Preparation: Dissolve a known concentration of distilled or hydrogenated **tallow amine** in ethanol. A typical starting concentration is 1 mg/mL.
- Nanoparticle Suspension: Disperse the pre-formed nanoparticles in deionized water or a suitable buffer at a known concentration.
- Surface Modification:
 - While stirring the nanoparticle suspension, add the **tallow amine** solution dropwise. The ratio of **tallow amine** to nanoparticles will need to be optimized for the specific nanoparticle system.
 - Continue stirring for 2-4 hours at room temperature to allow for the adsorption of the **tallow amine** onto the nanoparticle surface.
- Purification:
 - Centrifuge the suspension to pellet the nanoparticles.
 - Remove the supernatant containing excess, unbound **tallow amine**.
 - Resuspend the nanoparticle pellet in fresh deionized water or PBS.

- Repeat the centrifugation and resuspension steps two more times to ensure complete removal of free **tallow amine**.
- Characterization:
 - Resuspend the final nanoparticle pellet in deionized water.
 - Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
 - Measure the zeta potential to confirm the change in surface charge. A positive zeta potential indicates successful surface modification.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the weight loss method for assessing the effectiveness of **tallow amine** as a corrosion inhibitor for mild steel in an acidic medium.^[9]

Materials:

- Mild steel coupons of known dimensions and surface area^[9]
- 1 M Hydrochloric acid (HCl) solution^[9]
- **Tallow amine** (distilled or hydrogenated)
- Acetone^[9]
- Deionized water
- Analytical balance
- Water bath or incubator
- Emery papers of various grades^[9]

Methodology:

- Coupon Preparation:

- Polish the mild steel coupons with emery papers of increasing grit size to achieve a smooth, uniform surface.^[9]
- Degrease the coupons by washing with acetone, followed by rinsing with deionized water and drying.^[9]
- Weigh each coupon accurately using an analytical balance and record the initial weight (W_{initial}).
- Inhibitor Solution Preparation: Prepare solutions of 1 M HCl containing various concentrations of **tallow amine** (e.g., 50, 100, 200, 500 ppm). A blank solution of 1 M HCl without the inhibitor is also required.
- Immersion Test:
 - Immerse one prepared coupon into each of the test solutions, including the blank.
 - Maintain the solutions at a constant temperature (e.g., 25°C or 50°C) in a water bath for a specified period (e.g., 6, 12, or 24 hours).^[9]
- Post-Immersion Processing:
 - After the immersion period, carefully remove the coupons from the solutions.
 - Rinse the coupons with deionized water to remove any corrosion products.
 - Clean, dry, and re-weigh the coupons to obtain the final weight (W_{final}).
- Calculations:
 - Corrosion Rate (CR): Calculate the corrosion rate in millimeters per year (mm/y) using the formula: $CR = (8.76 \times 10^4 \times \Delta W) / (A \times T \times D)$ where ΔW is the weight loss ($W_{\text{initial}} - W_{\text{final}}$) in grams, A is the surface area of the coupon in cm^2 , T is the immersion time in hours, and D is the density of mild steel in g/cm^3 .
 - Inhibition Efficiency (%IE): Calculate the percentage inhibition efficiency using the formula: $\%IE = [(CR_{\text{blank}} - CR_{\text{inhibitor}}) / CR_{\text{blank}}] \times 100$ where CR_{blank} is the corrosion rate

in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Protocol 3: Cytotoxicity Assessment using Neutral Red Uptake Assay

This protocol is a standard method to assess the in vitro cytotoxicity of a substance, which is relevant for drug development applications. Cationic surfactants like **tallow amine** can exhibit cytotoxicity.[\[10\]](#)

Materials:

- BALB/c 3T3 cells (or other suitable cell line)[\[10\]](#)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Tallow amine** (high-purity grade)
- Phosphate-buffered saline (PBS)
- Neutral Red (NR) solution
- NR desorbing fixative solution (e.g., 1% acetic acid, 50% ethanol in water)[\[10\]](#)
- 96-well cell culture plates
- Spectrophotometer (plate reader)

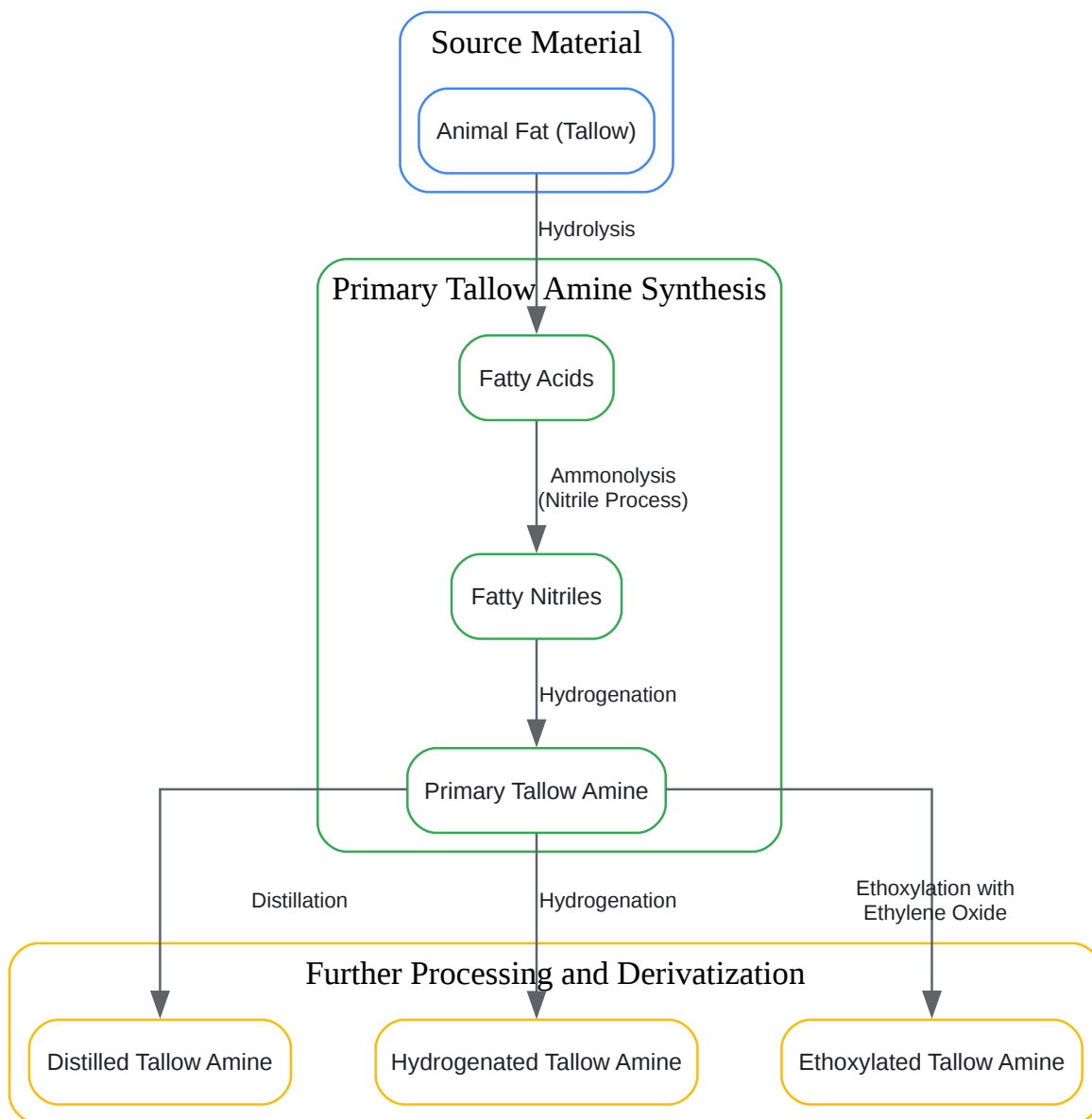
Methodology:

- **Cell Seeding:** Seed BALB/c 3T3 cells into 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.[\[10\]](#)
- **Test Compound Preparation:** Prepare a stock solution of **tallow amine** in a suitable solvent (e.g., ethanol or DMSO) and then prepare serial dilutions in the cell culture medium.
- **Cell Treatment:**

- Remove the old medium from the cells and replace it with the medium containing different concentrations of **tallow amine**.
- Include untreated control wells and solvent control wells.
- Incubate the plates for a specified exposure time (e.g., 24 or 48 hours).[10]
- Neutral Red Staining:
 - After incubation, remove the treatment medium and wash the cells with PBS.
 - Add medium containing a known concentration of Neutral Red to each well and incubate for approximately 3 hours.[10]
- Dye Extraction and Measurement:
 - Remove the NR-containing medium, wash the cells with PBS, and add the NR desorbing fixative solution to each well.[10]
 - Agitate the plate for a few minutes to extract the dye from the viable cells.
 - Measure the absorbance of the extracted dye at the appropriate wavelength (around 540 nm) using a spectrophotometer.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration compared to the control.
 - Plot the cell viability against the logarithm of the **tallow amine** concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Mandatory Visualizations

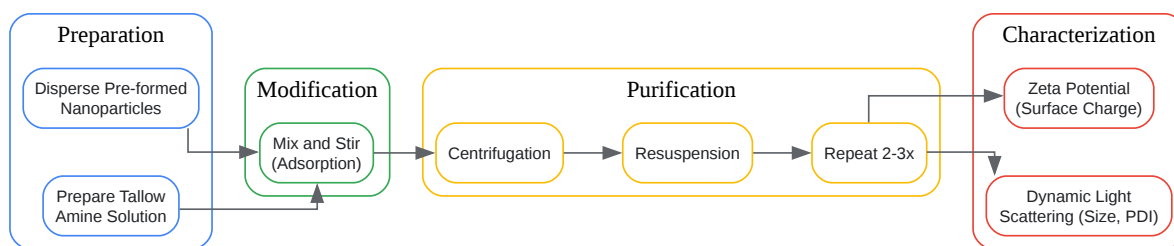
Synthesis and Derivatization of Tallow Amines



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Caption: Synthesis pathway of different grades of **tallow amine** from animal fat.

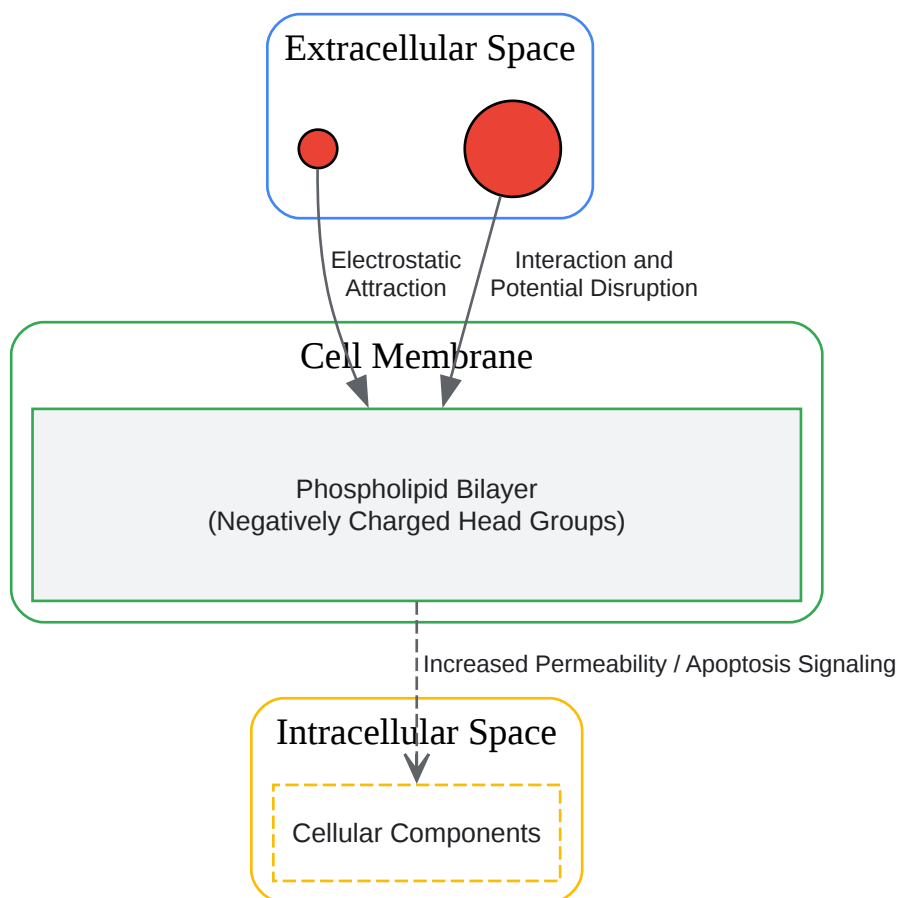
Experimental Workflow for Tallow Amine-Modified Nanoparticle Formulation and Characterization



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Caption: Workflow for the surface modification of nanoparticles with **tallow amine**.

Conceptual Diagram of Cationic Surfactant Interaction with Cell Membranes



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Caption: Interaction of cationic **tallow amine** with the cell membrane.

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